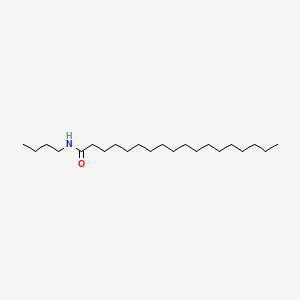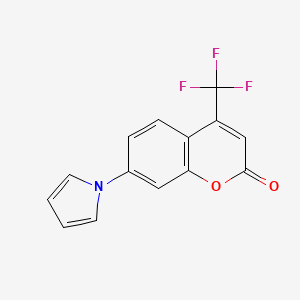
7-(1H-Pyrrol-1-yl)-4-(trifluoromethyl)-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(1H-Pyrrol-1-yl)-4-(trifluoromethyl)-2H-1-benzopyran-2-one is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a pyrrole ring and a trifluoromethyl group attached to the benzopyran core. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1H-Pyrrol-1-yl)-4-(trifluoromethyl)-2H-1-benzopyran-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction between a pyrrole derivative and a trifluoromethylated benzopyran precursor. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-(1H-Pyrrol-1-yl)-4-(trifluoromethyl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole and benzopyran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzopyran derivatives.
Substitution: Substituted pyrrole and benzopyran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 7-(1H-Pyrrol-1-yl)-4-(trifluoromethyl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 7-(1H-Pyrrol-1-yl)-4-(trifluoromethyl)-2H-1-benzothiophene-2-carboxylate
- 3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide
Uniqueness
Compared to similar compounds, 7-(1H-Pyrrol-1-yl)-4-(trifluoromethyl)-2H-1-benzopyran-2-one is unique due to its specific structural features, such as the presence of both a pyrrole ring and a trifluoromethyl group on the benzopyran core. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
928208-92-8 |
|---|---|
Molecular Formula |
C14H8F3NO2 |
Molecular Weight |
279.21 g/mol |
IUPAC Name |
7-pyrrol-1-yl-4-(trifluoromethyl)chromen-2-one |
InChI |
InChI=1S/C14H8F3NO2/c15-14(16,17)11-8-13(19)20-12-7-9(3-4-10(11)12)18-5-1-2-6-18/h1-8H |
InChI Key |
BFCITZDOCPZPKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


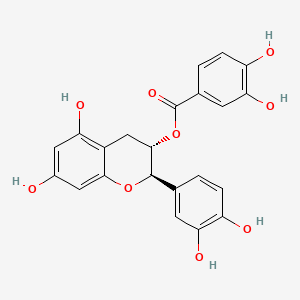

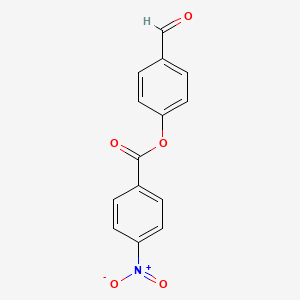
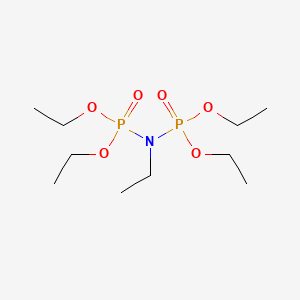
![Ethyl 2-[2-[(5-carbamoylimidazol-4-ylidene)amino]hydrazinyl]acetate](/img/structure/B14162320.png)
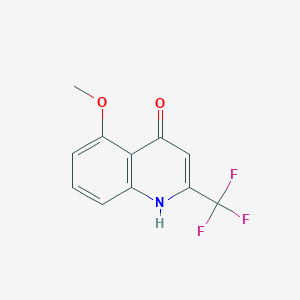
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,4-difluorobenzoate](/img/structure/B14162325.png)
![2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt](/img/structure/B14162327.png)
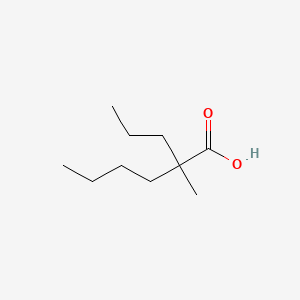

![4-Butoxy-8-methyl-5H-pyrimido[5,4-b]indole](/img/structure/B14162346.png)
![2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt](/img/structure/B14162351.png)
![[1,1'-Biphenyl]-4-sulfonamide, N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylthio)-1-naphthalenyl]-](/img/structure/B14162354.png)
